N-(4-Acetamidophenyl)-2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide
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Overview
Description
N-(4-Acetamidophenyl)-2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamidophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetamidophenyl)-2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with Phenoxyacetamide: The oxadiazole intermediate is then coupled with a phenoxyacetamide derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Acetylation: The final step involves acetylation of the phenyl ring to introduce the acetamidophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetamidophenyl)-2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(4-Acetamidophenyl)-2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Acetamidophenyl)-2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-(4-Acetamidophenyl)-2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N-(3-acetamidophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide, N-(4-acetamidophenyl)-2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]acetamide.
Uniqueness: The presence of the oxadiazole ring and the specific arrangement of functional groups confer unique chemical and biological properties to this compound.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-13(2)20-24-21(29-25-20)17-6-4-5-7-18(17)28-12-19(27)23-16-10-8-15(9-11-16)22-14(3)26/h4-11,13H,12H2,1-3H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTRCHPPQOYMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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